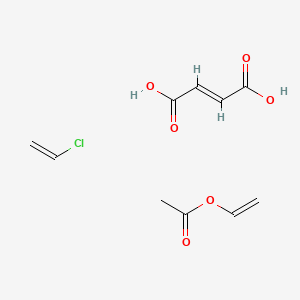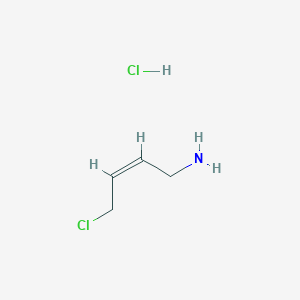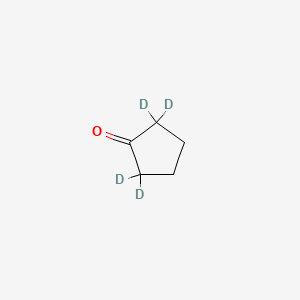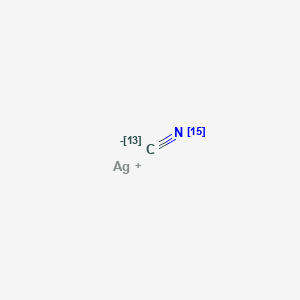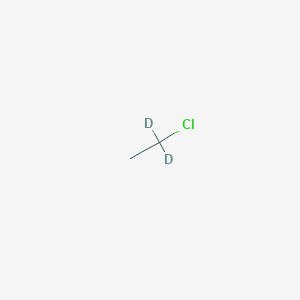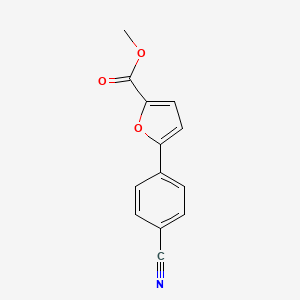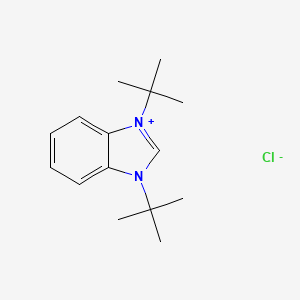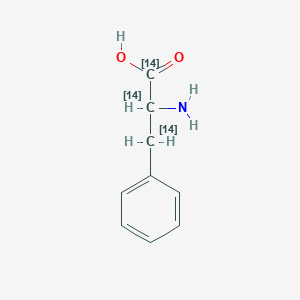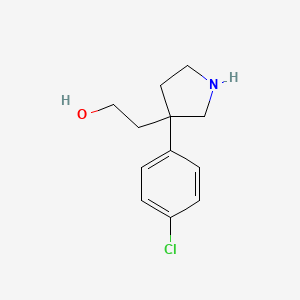
2-(3-(4-氯苯基)吡咯烷-3-YL)乙醇
描述
DS-7250 是一种选择性二酰基甘油酰基转移酶 1 抑制剂,该酶催化甘油三酯合成的最后一步。 该化合物已被研究其对脂质代谢和肥胖相关疾病的潜在影响 .
科学研究应用
化学: 用作研究脂质代谢和酶抑制的工具化合物。
生物学: 研究其对细胞脂质合成和储存的影响。
医学: 探索其作为治疗肥胖症和相关代谢疾病的潜在治疗药物。
作用机制
DS-7250 通过选择性抑制二酰基甘油酰基转移酶 1 发挥作用,该酶负责甘油三酯合成的最后一步。这种抑制导致甘油三酯的形成和积累减少,从而影响脂质代谢。 分子靶点包括二酰基甘油酰基转移酶 1 的活性位点,参与的途径是与脂质合成和储存相关的途径 .
生化分析
Biochemical Properties
2-(3-(4-Chlorophenyl)pyrrolidin-3-YL)ethanol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to metalloproteinase receptors on cancer cells, influencing their activity . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to either inhibition or activation of their functions.
Cellular Effects
The effects of 2-(3-(4-Chlorophenyl)pyrrolidin-3-YL)ethanol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to upregulate proteins involved in the detoxification and clearance of foreign toxic substances from the body . This compound can also impact the expression of genes related to cell growth and apoptosis, thereby affecting cellular metabolism and overall cell health.
Molecular Mechanism
At the molecular level, 2-(3-(4-Chlorophenyl)pyrrolidin-3-YL)ethanol exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to interact with the RORγt receptor, exhibiting excellent potency . Additionally, it can cause changes in gene expression by binding to DNA or interacting with transcription factors, thereby influencing the transcriptional activity of various genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-(4-Chlorophenyl)pyrrolidin-3-YL)ethanol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular health and function.
Dosage Effects in Animal Models
The effects of 2-(3-(4-Chlorophenyl)pyrrolidin-3-YL)ethanol vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For instance, studies have shown that high doses of this compound can cause significant changes in cellular metabolism and gene expression, leading to potential toxicity . Threshold effects have also been observed, where a certain dosage level is required to elicit a noticeable biological response.
Metabolic Pathways
2-(3-(4-Chlorophenyl)pyrrolidin-3-YL)ethanol is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to affect the activity of enzymes involved in the detoxification process, thereby altering the levels of specific metabolites in the body . Understanding these metabolic pathways is crucial for determining the compound’s overall impact on cellular health and function.
Transport and Distribution
The transport and distribution of 2-(3-(4-Chlorophenyl)pyrrolidin-3-YL)ethanol within cells and tissues are essential for its biological activity. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it can accumulate in certain tissues or compartments, influencing its localization and overall activity.
Subcellular Localization
The subcellular localization of 2-(3-(4-Chlorophenyl)pyrrolidin-3-YL)ethanol plays a significant role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biological activity.
准备方法
合成路线和反应条件
DS-7250 的合成涉及多个步骤,包括关键中间体的形成和最终的偶联反应。关于合成路线和反应条件的具体细节属于专有信息,通常不会在公开文献中披露。 一般的步骤涉及有机合成技术,例如亲核取代反应、缩合反应和纯化过程 .
工业生产方法
DS-7250 的工业生产可能涉及大规模有机合成,并严格控制反应条件,以确保高产率和纯度。 这包括使用自动化反应器、连续流系统和先进的纯化技术,例如色谱法 .
化学反应分析
反应类型
DS-7250 主要在生物系统中发生代谢反应。这些包括:
氧化: 由肝脏酶催化,导致代谢物的形成。
还原: 涉及分子中官能团的还原。
取代: 在特定条件下,官能团被其他基团取代的反应.
常用试剂和条件
涉及 DS-7250 的反应中常用的试剂包括氧化剂(如过氧化氢)、还原剂(如硼氢化钠)和各种催化剂,以促进取代反应 .
主要产物
相似化合物的比较
类似化合物
A-922500: 另一种二酰基甘油酰基转移酶 1 抑制剂,对脂质代谢具有类似的影响。
T863: 一种有效的二酰基甘油酰基转移酶 1 抑制剂,用于代谢研究。
PF-04620110: 一种选择性二酰基甘油酰基转移酶 1 抑制剂,已被研究其抗肥胖作用
DS-7250 的独特性
DS-7250 在其对二酰基甘油酰基转移酶 1 的高选择性方面是独一无二的,其脱靶效应最小。 这种选择性使其成为研究二酰基甘油酰基转移酶 1 在脂质代谢中的特定作用以及开发针对代谢紊乱的靶向治疗的宝贵工具 .
属性
IUPAC Name |
2-[3-(4-chlorophenyl)pyrrolidin-3-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-11-3-1-10(2-4-11)12(6-8-15)5-7-14-9-12/h1-4,14-15H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTULPUUFNFODT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CCO)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594104 | |
| Record name | 2-[3-(4-Chlorophenyl)pyrrolidin-3-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52423-70-8 | |
| Record name | 2-[3-(4-Chlorophenyl)pyrrolidin-3-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



